2-bromo-4,5-difluoro-N-methylaniline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H6BrF2N |
|---|---|
Molecular Weight |
222.03 g/mol |
IUPAC Name |
2-bromo-4,5-difluoro-N-methylaniline |
InChI |
InChI=1S/C7H6BrF2N/c1-11-7-3-6(10)5(9)2-4(7)8/h2-3,11H,1H3 |
InChI Key |
PEOFBKHCPYRZHB-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=C(C=C1Br)F)F |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of 2 Bromo 4,5 Difluoro N Methylaniline
Aromatic Substitution Reactions of the Haloaniline Core
The haloaniline core of 2-bromo-4,5-difluoro-N-methylaniline is susceptible to both nucleophilic and electrophilic attacks, with the outcome determined by the nature of the attacking species and the electronic properties of the substituted ring.
Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those activated by electron-withdrawing groups. In this compound, the fluorine and bromine atoms can potentially act as leaving groups. The SNAr mechanism proceeds via a two-step addition-elimination pathway involving a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is crucial for the reaction rate.
The rate-determining step is typically the initial attack by the nucleophile to form the Meisenheimer complex, as this step disrupts the aromaticity of the ring. stackexchange.commasterorganicchemistry.com Consequently, the reaction is accelerated by substituents that can stabilize the negative charge of the intermediate. Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect. stackexchange.comnbinno.com This effect stabilizes the Meisenheimer complex, making the carbon atom it is attached to more electrophilic and thus more susceptible to nucleophilic attack. stackexchange.commasterorganicchemistry.com
For this compound, nucleophilic attack is expected to preferentially occur at the fluorine-substituted positions (C4 or C5) rather than the bromine-substituted position (C2). The strong inductive effect of fluorine activates the ring towards nucleophilic attack more effectively than bromine. stackexchange.com The N-methylamino group is an electron-donating group, which generally deactivates the ring towards nucleophilic attack. However, the combined electron-withdrawing effects of the three halogen substituents make SNAr reactions feasible.
Table 1: Predicted Regioselectivity in SNAr Reactions of this compound with a Generic Nucleophile (Nu⁻)
| Position of Attack | Leaving Group | Activating Factors | Predicted Outcome |
| C4 or C5 | F⁻ | High electronegativity of F stabilizes the Meisenheimer complex. | Major Product(s) |
| C2 | Br⁻ | Lower electronegativity of Br compared to F. | Minor or No Product |
In electrophilic aromatic substitution (EAS), an electrophile attacks the electron-rich benzene (B151609) ring. masterorganicchemistry.com The directing effect of the existing substituents determines the position of the incoming electrophile. The N-methylamino group (-NHCH₃) is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. byjus.com The halogen atoms (Br and F) are deactivating groups due to their inductive electron withdrawal but are also ortho, para-directors because of resonance-based electron donation from their lone pairs. byjus.com
In this compound, the directing effects of the substituents must be considered collectively:
N-methylamino group (-NHCH₃) at C1: Strongly activating, directs ortho (C2, C6) and para (C4).
Bromine atom (-Br) at C2: Deactivating, directs ortho (C1, C3) and para (C5).
Fluorine atom (-F) at C4: Deactivating, directs ortho (C3, C5) and para (C1).
Fluorine atom (-F) at C5: Deactivating, directs ortho (C4, C6) and para (C2).
The position of electrophilic attack will be the one most strongly activated. The -NHCH₃ group is the most powerful activating director. Its ortho positions are C2 and C6, and its para position is C4.
Position C2 is blocked by bromine.
Position C4 is blocked by fluorine.
Position C6 is sterically unhindered and is activated by the -NHCH₃ group (ortho) and the C5-fluorine (ortho).
Therefore, the most likely position for electrophilic attack is C6. The directing effects of the halogens are weaker than that of the amino group. While they direct to positions C3, C5, and C6, the powerful activation at C6 by the N-methylamino group makes it the most probable site of substitution.
Table 2: Analysis of Directing Effects for Electrophilic Aromatic Substitution
| Position | Activating/Deactivating Influence | Steric Hindrance | Predicted Reactivity |
| C3 | Weakly directed by Br and F. | Moderate | Low |
| C6 | Strongly activated by -NHCH₃ (ortho). | Low | High (Major Product) |
Cross-Coupling Reactions Involving the Aromatic Bromine Moiety
The carbon-bromine bond in this compound is a versatile handle for various transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.
Palladium catalysts are highly effective for forming C-C bonds using aryl bromides as substrates. researchgate.net
Suzuki-Miyaura Coupling: This reaction couples an organohalide with an organoboron compound, typically a boronic acid or ester. nih.gov The C-Br bond of this compound is expected to readily participate in Suzuki-Miyaura coupling. This reaction is known for its mild conditions and tolerance of a wide range of functional groups, including anilines and fluorides. nih.gov A typical catalyst system would involve a palladium(0) source, such as Pd(PPh₃)₄, and a base like K₂CO₃ or K₃PO₄. mdpi.com
Sonogashira Coupling: This reaction forms a C-C bond between an aryl halide and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.org The reaction is highly efficient for aryl bromides. libretexts.org Copper-free protocols have also been developed. nih.govnih.gov This method would allow for the introduction of an alkynyl group at the C2 position of the aniline (B41778) ring.
Heck Reaction: The Heck reaction couples an aryl halide with an alkene to form a substituted alkene. wikipedia.orgyoutube.com The reaction is catalyzed by a palladium complex and requires a base. organic-chemistry.org The C-Br bond of the title compound would be the reactive site, allowing for the formation of a new carbon-carbon double bond at the C2 position. The reaction typically exhibits high trans selectivity. organic-chemistry.org
Table 3: Overview of Palladium-Catalyzed C-C Coupling Reactions
| Reaction | Coupling Partner | Typical Catalyst/Reagents | Expected Product Type |
| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, K₂CO₃ | 2-Aryl-4,5-difluoro-N-methylaniline |
| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Et₃N | 2-Alkynyl-4,5-difluoro-N-methylaniline |
| Heck | R-CH=CH₂ | Pd(OAc)₂, PPh₃, Et₃N | 2-Alkenyl-4,5-difluoro-N-methylaniline |
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling an aryl halide with a primary or secondary amine. wikipedia.orglibretexts.org This reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and functional group tolerance. researchgate.netnih.gov The reaction utilizes a palladium catalyst, a phosphine (B1218219) ligand, and a base, such as sodium tert-butoxide (NaOt-Bu). researchgate.net
The C-Br bond of this compound is an excellent substrate for this transformation. nih.gov This would allow for the synthesis of various N-aryl or N-heteroaryl derivatives by coupling with different amines. The choice of phosphine ligand (e.g., RuPhos, BrettPhos) is critical for achieving high yields and can be tailored to the specific amine coupling partner. rsc.org
Table 4: Representative Buchwald-Hartwig Amination of this compound
| Amine Partner | Ligand | Base | Expected Product |
| Aniline | RuPhos | LiHMDS | N¹-(4,5-difluoro-2-(methylamino)phenyl)-N¹-phenyl-benzene-1,2-diamine |
| Piperidine | BrettPhos | NaOt-Bu | 4,5-difluoro-N-methyl-2-(piperidin-1-yl)aniline |
| Primary Alkylamine (R-NH₂) | XPhos | NaOt-Bu | N¹,4,5-trifluoro-N²-methyl-N¹-alkyl-benzene-1,2-diamine |
While palladium is the most common catalyst for these transformations, other transition metals, particularly nickel, have emerged as viable alternatives.
Nickel-Catalyzed Coupling: Nickel catalysts can often perform similar C-C and C-N cross-coupling reactions as palladium, frequently at a lower cost. rsc.org Nickel-catalyzed Suzuki-Miyaura and Sonogashira-type couplings of aryl bromides are well-established. wikipedia.org Furthermore, nickel catalysis can sometimes offer different reactivity or selectivity compared to palladium. For instance, certain nickel systems are capable of activating C-F bonds, although C-Br bonds are significantly more reactive and would be expected to couple preferentially. beilstein-journals.orgnih.gov
Copper-Catalyzed Reactions: Copper-catalyzed reactions, such as the Ullmann condensation, represent an older but still relevant method for forming C-N and C-O bonds with aryl halides. While often requiring harsher conditions than palladium-catalyzed methods, modern developments have led to milder protocols. The C-Br bond of this compound would be a suitable substrate for such transformations.
Transformations Involving the N-Methylamino Group
The secondary amine functionality is a key site of reactivity in this compound, susceptible to a variety of chemical transformations.
The lone pair of electrons on the nitrogen atom of the N-methylamino group makes it nucleophilic, allowing for a range of derivatization and functionalization reactions. These reactions are fundamental in modifying the structure and properties of the parent molecule.
Acylation: The secondary amine can readily react with acylating agents such as acid chlorides, anhydrides, and esters in a nucleophilic substitution reaction to form the corresponding amides. ncert.nic.in The presence of a base, like pyridine, is often employed to neutralize the acidic byproduct (e.g., HCl) and drive the reaction to completion. ncert.nic.in The electron-withdrawing effects of the bromine and fluorine atoms on the aromatic ring are expected to decrease the nucleophilicity of the nitrogen atom, potentially requiring slightly more forcing reaction conditions compared to unsubstituted N-methylaniline.
Alkylation: N-alkylation of the secondary amine can be achieved using alkyl halides. ncert.nic.in This reaction proceeds via nucleophilic substitution to yield a tertiary amine. Further reaction can lead to the formation of a quaternary ammonium (B1175870) salt. ncert.nic.in The reactivity in alkylation is also influenced by the electronic nature of the aromatic ring, with the electron-withdrawing substituents likely retarding the reaction rate. Modern methods for N-methylation and N-alkylation often utilize alcohols in the presence of transition metal catalysts, such as iridium or ruthenium complexes, through a "hydrogen borrowing" or "hydrogen autotransfer" mechanism. rsc.orgresearchgate.netnih.gov These methods are generally efficient and produce water as the only stoichiometric byproduct. rsc.org
Reaction with Sulfonyl Chlorides: Similar to acylation, the N-methylamino group can react with sulfonyl chlorides, like benzenesulfonyl chloride (Hinsberg's reagent), to form stable sulfonamides. ncert.nic.in This reaction is a common method for the protection and derivatization of secondary amines.
A summary of potential derivatization reactions is presented in the table below.
| Reaction Type | Reagent Example | Product Type | Expected Influence of Substituents |
| Acylation | Acetyl chloride | N-acyl-N-methylaniline | Decreased nucleophilicity may require harsher conditions. |
| Alkylation | Methyl iodide | Tertiary amine | Slower reaction rate compared to unsubstituted N-methylaniline. |
| Sulfonylation | Benzenesulfonyl chloride | N-sulfonyl-N-methylaniline | Formation of a stable sulfonamide. |
The nitrogen atom in the N-methylamino group can exist in various oxidation states, making it susceptible to both oxidation and reduction, although reduction of the amine itself is not a common transformation.
Oxidation: The oxidation of N-methylaniline and its derivatives has been studied using various oxidizing agents. Peroxy acids, such as peroxomonosulfuric acid (PMSA), are known to oxidize N-methylaniline. researchgate.net The mechanism involves the nucleophilic attack of the amine's lone pair on the electrophilic peroxo oxygen. researchgate.net The rate of this reaction is pH-dependent. The oxidation of N-alkyl substituted anilines can lead to a variety of products, including N-oxides. researchgate.net Electrochemical oxidation provides another pathway for the transformation of N-alkylanilines. mdpi.comresearchgate.net Anodic oxidation can lead to the formation of radical cations, which can then undergo further reactions, including dealkylation or coupling. mdpi.comacs.org The presence of electron-withdrawing groups, such as bromine and fluorine, is expected to increase the oxidation potential of the aniline derivative, making it more resistant to oxidation compared to N-methylaniline. umn.edu
Reduction: The N-methylamino group itself is generally resistant to reduction under standard chemical conditions. However, transformations of derivatives of the amino group can involve reduction. For instance, an amide formed via acylation of the N-methylamino group can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄) to yield a tertiary amine with a different alkyl group. chemistryguru.com.sg This provides an indirect method for the elaboration of the N-substituents.
Radical Reactions and Single-Electron Transfer (SET) Processes
The electronic nature of this compound makes it a potential participant in radical reactions, particularly through single-electron transfer (SET) processes. Aromatic amines are known to be good electron donors and can engage in photoredox catalysis. acs.orgconicet.gov.ar
Visible-light photoredox catalysis has emerged as a powerful tool for the formation of C-C and C-F bonds. mdpi.comresearchgate.net In a typical cycle, an excited photocatalyst can oxidize the aniline derivative via a single-electron transfer to generate a radical cation. acs.org This reactive intermediate can then participate in various bond-forming reactions. For example, the difluoroalkylation of anilines has been achieved through photoinduced methods where the aniline acts as an electron donor to form an electron donor-acceptor (EDA) complex. acs.org This complex, upon photoirradiation, undergoes SET to generate a radical cation of the aniline and a fluoroalkyl radical, which then combine to form the product. acs.org
The presence of the bromine atom also opens up pathways for radical reactions. For instance, under photoredox conditions, the bromo-aromatic moiety could be converted into an aryl radical, which can then undergo further reactions. nih.gov
Chelation and Coordination Chemistry with Metal Centers
The nitrogen atom of the N-methylamino group possesses a lone pair of electrons that can be donated to a metal center, allowing this compound to act as a ligand in coordination complexes. Aniline and its derivatives are known to form complexes with various transition metals, including manganese(II), iron(II), cobalt(II), nickel(II), copper(II), zinc(II), and cadmium(II). rsc.org
The coordination ability of the N-methylamino group in this specific molecule will be influenced by several factors:
Steric Hindrance: The methyl group and the ortho-bromine atom can create steric hindrance around the nitrogen atom, which may affect the geometry and stability of the resulting metal complex.
Electronic Effects: The electron-withdrawing fluorine and bromine atoms decrease the electron density on the nitrogen atom. This reduced basicity will likely result in weaker coordination to metal centers compared to more electron-rich anilines.
The interplay of these steric and electronic factors will determine the specific nature of the coordination compounds formed, influencing their structure, stability, and potential catalytic activity. nih.gov
Theoretical and Computational Chemistry Studies on 2 Bromo 4,5 Difluoro N Methylaniline
Electronic Structure and Molecular Orbital Analysis
Detailed electronic structure and molecular orbital analyses for 2-bromo-4,5-difluoro-N-methylaniline are not presently available in peer-reviewed literature. Such studies are crucial for understanding the molecule's reactivity, stability, and potential applications.
No specific Density Functional Theory (DFT) calculations detailing the electronic properties of this compound have been reported. DFT is a powerful computational method used to investigate the electronic structure of many-body systems, and its application to this compound would provide valuable insights into its geometry, electronic distribution, and spectroscopic properties.
A Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), has not been performed for this compound according to available data. This type of analysis is fundamental for predicting the regioselectivity and reactivity of a molecule in chemical reactions.
There are no published Natural Bond Orbital (NBO) analyses for this compound. NBO analysis is a key tool for understanding delocalization effects and intramolecular interactions, such as hyperconjugation and hydrogen bonding, which significantly influence molecular stability and reactivity.
Reaction Mechanism Modeling and Transition State Characterization
Computational modeling of reaction mechanisms and the characterization of transition states involving this compound are absent from the current body of scientific literature. These studies are essential for elucidating reaction pathways and understanding the kinetics and thermodynamics of chemical transformations.
Specific computational studies elucidating the reaction pathways of this compound have not been documented. Such research would be invaluable for predicting reaction outcomes and optimizing synthetic routes.
There is no available research on the computational prediction of regioselectivity and stereoelectronic effects in reactions involving this compound. These predictions are critical for controlling the outcome of chemical reactions and designing efficient synthetic strategies.
Conformational Analysis and Molecular Dynamics Simulations
No specific studies on the conformational analysis or molecular dynamics of this compound were found. Such studies would typically involve computational methods to determine the most stable conformations of the molecule, investigate the rotational barriers of the N-methyl group, and simulate its dynamic behavior over time.
Spectroscopic Parameter Prediction from First Principles
While first-principles calculations are a powerful tool for predicting spectroscopic parameters, specific predicted data for this compound have not been published.
Vibrational Spectroscopy (IR, Raman) Simulation
No specific simulated Infrared (IR) or Raman spectroscopy data for this compound are available. Theoretical vibrational analysis of similar molecules is often performed using DFT calculations to predict the frequencies and intensities of vibrational modes. nih.gov
Nuclear Magnetic Resonance (NMR) Chemical Shift and Coupling Constant Prediction
There are no published studies detailing the prediction of 1H, 13C, 15N, or 19F NMR chemical shifts and coupling constants specifically for this compound. Computational methods are frequently used to predict NMR parameters for substituted anilines to aid in their structural elucidation.
Advanced Analytical Methodologies for Characterization and Purity Assessment of 2 Bromo 4,5 Difluoro N Methylaniline
Chromatographic Separation Techniques for Complex Mixtures
Chromatographic techniques are indispensable for separating the target compound from a complex mixture of reactants, byproducts, and degradation products. The choice of technique depends on the volatility and polarity of the analytes.
High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like 2-bromo-4,5-difluoro-N-methylaniline. Reversed-phase HPLC, in particular, is widely used for the separation of halogenated anilines and related compounds. oup.com
The methodology involves injecting a solution of the sample into a column packed with a nonpolar stationary phase (e.g., C18). A polar mobile phase, typically a mixture of water or a buffer and an organic solvent like acetonitrile (B52724) or methanol, is then pumped through the column. rsc.org The separation is based on the differential partitioning of the sample components between the stationary and mobile phases. More polar compounds elute earlier, while less polar compounds are retained longer on the column.
For this compound, a typical HPLC method would involve a C18 column and a gradient elution with a mobile phase consisting of an aqueous buffer and acetonitrile. UV detection is commonly employed for aniline (B41778) derivatives, with the detection wavelength set to an absorbance maximum of the analyte. sielc.comnih.gov
HPLC is not only used for final purity determination but also as a powerful tool for in-process control and reaction monitoring. By taking small aliquots from the reaction mixture at different time intervals and analyzing them by HPLC, chemists can track the consumption of starting materials and the formation of the desired product and any byproducts. This allows for the optimization of reaction conditions to maximize yield and minimize impurity formation.
Table 1: Illustrative HPLC Method Parameters for Analysis of a Substituted Aniline
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.05 M Phosphate Buffer, pH 5.5 |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 240 nm |
| Injection Volume | 10 µL |
This table represents a general method for aniline derivatives and would require optimization for this compound.
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, GC is highly suitable for the analysis of volatile impurities that may be present from the synthesis, such as residual solvents or volatile starting materials. nih.gov Furthermore, derivatization of the aniline can be performed to increase its volatility and thermal stability, allowing for GC analysis. nih.gov
In GC, the sample is vaporized and injected into a heated column. An inert carrier gas (e.g., helium or nitrogen) transports the sample through the column, which contains a stationary phase. Separation is achieved based on the differential partitioning of the analytes between the carrier gas and the stationary phase. A flame ionization detector (FID) is commonly used for the analysis of organic compounds, offering high sensitivity. oup.com
The analysis of N-methylaniline and its derivatives in various matrices has been successfully demonstrated using GC. sincerechemical.com For instance, a capillary column such as a DB-1MS can be used to separate methylaniline compounds, which can then be detected by mass spectrometry (GC-MS) for definitive identification. google.com
Table 2: General GC Conditions for the Analysis of Aniline Impurities
| Parameter | Value |
| Column | DB-5 (95% dimethyl-5% diphenyl polysiloxane), 30 m x 0.32 mm, 1 µm film |
| Carrier Gas | Helium at 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 60 °C (2 min), ramp to 280 °C at 10 °C/min, hold for 5 min |
| Detector | Flame Ionization Detector (FID) at 300 °C |
These conditions are general and would need to be optimized for the specific volatile derivatives of this compound.
LC-SPE/NMR for Trace Impurity Structural Elucidation
The identification of unknown trace impurities is a significant challenge in pharmaceutical development. A powerful hyphenated technique for this purpose is the combination of Liquid Chromatography with Solid-Phase Extraction and Nuclear Magnetic Resonance spectroscopy (LC-SPE/NMR). This method allows for the separation of impurities by LC, their isolation and concentration by SPE, and subsequent structural elucidation by NMR.
The process begins with an LC separation of the sample mixture. The eluent corresponding to a specific impurity peak is then directed to an SPE cartridge, where the impurity is trapped. After multiple trapping cycles to accumulate a sufficient amount of the impurity, it is eluted from the cartridge with a deuterated solvent and transferred to an NMR spectrometer for analysis. This technique avoids the need for tedious and often low-yielding traditional isolation of impurities. The application of LC-SPE/NMR has been successfully demonstrated for the rapid identification of unknown impurities in bromo-aniline derivatives.
Advanced Spectroscopic Characterization Techniques for Structural Elucidation
Spectroscopic techniques provide detailed information about the molecular structure of a compound, confirming its identity and providing insights into its electronic and atomic arrangement.
Multi-nuclear NMR Spectroscopy (e.g., 1H, 13C, 19F)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For a compound like this compound, multi-nuclear NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, are essential.
¹H NMR: Proton NMR provides information about the number of different types of protons in a molecule, their chemical environment, and their connectivity through spin-spin coupling. For this compound, one would expect to see signals for the aromatic protons, the N-methyl protons, and the N-H proton. The chemical shifts and coupling patterns of the aromatic protons would be crucial in confirming the substitution pattern on the benzene (B151609) ring.
¹³C NMR: Carbon-13 NMR provides information about the different carbon environments in a molecule. Each unique carbon atom gives a distinct signal, allowing for the determination of the total number of carbon atoms. The chemical shifts of the carbon signals are indicative of their hybridization and the nature of the atoms attached to them.
¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique that is particularly informative for fluorinated compounds. nih.gov The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, leading to strong NMR signals. The chemical shifts in ¹⁹F NMR are very sensitive to the electronic environment, providing valuable information about the positions of the fluorine atoms on the aromatic ring. researchgate.net Furthermore, ¹⁹F-¹⁹F and ¹⁹F-¹H coupling can provide through-bond connectivity information, aiding in the structural assignment.
Table 3: Predicted ¹H NMR Chemical Shifts for a Bromo-methylaniline Derivative
| Proton | Predicted Chemical Shift (ppm) |
| Aromatic-H | 6.5 - 7.5 |
| N-H | ~3.5 - 4.5 (broad) |
| N-CH₃ | ~2.8 - 3.0 |
Data based on typical values for substituted anilines and may vary for the specific compound. chemicalbook.com
Table 4: Predicted ¹³C NMR Chemical Shifts for a Bromo-methylaniline Derivative
| Carbon | Predicted Chemical Shift (ppm) |
| Aromatic C-N | 140 - 150 |
| Aromatic C-Br | 110 - 120 |
| Aromatic C-F | 150 - 165 (with C-F coupling) |
| Aromatic C-H | 115 - 135 |
| N-CH₃ | 30 - 35 |
Data based on typical values for substituted anilines and would be influenced by the fluorine substituents. chemicalbook.com
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous determination of the elemental composition of a molecule. Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS can measure the mass of a molecule with very high accuracy (typically to within 5 ppm). This allows for the calculation of a unique elemental formula, which is a powerful confirmation of the compound's identity.
For this compound (C₇H₇BrF₂N), the theoretical exact mass can be calculated. An experimental HRMS measurement that matches this theoretical value provides strong evidence for the correct molecular formula. The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).
HRMS can also be coupled with fragmentation techniques (MS/MS) to provide structural information. By inducing fragmentation of the molecular ion and analyzing the masses of the resulting fragment ions, it is possible to deduce the connectivity of the atoms within the molecule, further confirming its structure.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal information about bond lengths, bond angles, and intermolecular interactions, which are critical for understanding the compound's physical and chemical properties.
While specific crystallographic data for this compound is not extensively available in the surveyed literature, the general methodology for its structural determination would involve the following key steps. A single crystal of high quality would be grown from a suitable solvent. This crystal would then be mounted on a goniometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined and the molecular structure refined.
For structurally related halogenated aniline compounds, X-ray diffraction studies have revealed key structural features that would be anticipated in this compound. For instance, the planarity of the benzene ring and the influence of the various substituents on the bond lengths and angles within the ring are of significant interest. The interplay of intramolecular and intermolecular forces, such as hydrogen bonding involving the amine group and halogen bonding, dictates the crystal packing arrangement.
A hypothetical data table for the crystallographic analysis of this compound is presented below to illustrate the type of information that would be obtained from such a study.
| Parameter | Hypothetical Value |
|---|---|
| Chemical Formula | C7H6BrF2N |
| Formula Weight | 222.03 g/mol |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | Data Not Available |
| b (Å) | Data Not Available |
| c (Å) | Data Not Available |
| α (°) | 90 |
| β (°) | Data Not Available |
| γ (°) | 90 |
| Volume (ų) | Data Not Available |
| Z | 4 |
| Density (calculated) (g/cm³) | Data Not Available |
Electroanalytical Methods for Redox Behavior Investigation
Electroanalytical techniques, such as cyclic voltammetry, are powerful tools for probing the redox properties of a molecule. These methods can determine the oxidation and reduction potentials of a compound, providing insights into its electronic structure and reactivity. The electrochemical behavior of aniline and its derivatives is influenced by the nature and position of substituents on the aromatic ring.
The investigation of this compound's redox behavior would typically involve dissolving the compound in a suitable solvent containing a supporting electrolyte and performing a voltammetric scan using a three-electrode system (working, reference, and counter electrodes). The resulting voltammogram would reveal the potentials at which the compound undergoes oxidation and/or reduction.
Detailed research findings on the specific redox potentials of this compound are not readily found in the public domain. However, a representative data table for its electrochemical characterization is provided below to outline the expected parameters from such an investigation.
| Parameter | Hypothetical Value |
|---|---|
| Technique | Cyclic Voltammetry |
| Working Electrode | Glassy Carbon |
| Reference Electrode | Ag/AgCl |
| Solvent | Acetonitrile |
| Supporting Electrolyte | 0.1 M Tetrabutylammonium perchlorate |
| Scan Rate | 100 mV/s |
| Oxidation Potential (Epa) | Data Not Available |
| Reduction Potential (Epc) | Data Not Available |
| Half-wave Potential (E1/2) | Data Not Available |
Applications of 2 Bromo 4,5 Difluoro N Methylaniline in Chemical Synthesis and Materials Science
Versatile Building Block in Organic Synthesis
2-bromo-4,5-difluoro-N-methylaniline is a strategically functionalized aromatic compound that holds significant potential as a versatile building block in organic synthesis. The presence of a bromine atom, two fluorine atoms, and an N-methylamino group on the aniline (B41778) scaffold provides multiple reactive sites. This allows for its use in the construction of complex molecular architectures for various applications, including pharmaceuticals, agrochemicals, and functional materials. The interplay of the electron-donating N-methylamino group and the electron-withdrawing halogen substituents influences the reactivity of the aromatic ring, making it a valuable intermediate for chemists.
Precursor for Advanced Pharmaceutical Scaffolds
The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of advanced pharmaceutical scaffolds. The bromine atom can be readily transformed through various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, to introduce diverse molecular fragments. The fluorine atoms can enhance the metabolic stability, lipophilicity, and binding affinity of the final drug candidates.
The N-methylaniline moiety is a common feature in many biologically active compounds. For instance, similar dihalogenated aniline derivatives, like 5-bromo-4-fluoro-2-methylaniline, are key intermediates in the synthesis of sirtuin 6 (SIRT6) activators, which are being investigated as potential tumor suppressors ossila.com. The strategic placement of functional groups in this compound allows for the facile synthesis of complex molecules with desired pharmacological properties.
| Reaction Type | Reagents | Potential Product Scaffold | Therapeutic Area |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Biaryl compounds | Oncology, Inflammation |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | Di- or tri-arylamines | Kinase inhibitors |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Aryl alkynes | Antiviral, Anticancer |
| Nucleophilic Aromatic Substitution | Nucleophile (e.g., alcohol, thiol) | Ether or thioether linked compounds | Various |
Intermediate in Agrochemical Synthesis
Halogenated anilines are crucial components in the development of modern agrochemicals, including herbicides, fungicides, and insecticides. The presence of bromine and fluorine in this compound can contribute to the biological activity and selectivity of the resulting crop protection agents. For example, related compounds like 2-bromo-4-fluoroaniline serve as key building blocks for creating effective crop protection solutions nbinno.com. The synthesis of next-generation agrochemicals often relies on the use of such versatile intermediates to create molecules with improved efficacy and targeted action nbinno.com. The structural features of this compound make it an excellent starting material for synthesizing molecules with specific biological activities beneficial for pest and weed control nbinno.com.
Synthesis of Functional Dyes and Pigments
The chromophoric properties of aniline derivatives can be tuned by the introduction of various substituents. The bromo and fluoro groups in this compound can influence the electronic properties of the molecule, and consequently, its absorption and emission spectra. While direct synthesis of dyes from this specific compound is not documented, analogous structures like 4-bromo-N-methyl-1,9-anthrapyridone are used as starting materials for the synthesis of solvent dyes scispace.com. The reactive bromine handle on this compound could be exploited to incorporate this moiety into larger conjugated systems, leading to the development of novel dyes and pigments with tailored colors and properties for applications in textiles, printing, and coatings.
Monomer and Functional Unit in Polymer Chemistry
The multifunctionality of this compound also lends itself to applications in materials science, particularly in the field of polymer chemistry. The presence of a reactive bromine atom and a polymerizable amino group (after suitable modification) allows for its use as a monomer or a functional unit to impart specific properties to polymeric materials.
Incorporation into Polymeric Materials for Tailored Properties
The incorporation of this compound into polymer chains can be achieved through various polymerization techniques. For example, the bromine atom can serve as a site for post-polymerization modification, allowing for the grafting of other polymer chains or functional molecules. The fluorine atoms can enhance the thermal stability, chemical resistance, and hydrophobicity of the resulting polymers. Such fluorinated polymers are valuable in a range of applications, from high-performance coatings to advanced separation membranes.
| Polymer Property | Contribution from this compound |
| Thermal Stability | Presence of aromatic rings and C-F bonds |
| Chemical Resistance | Fluorine atoms provide a protective shield |
| Flame Retardancy | Bromine atom can act as a flame retardant |
| Modified Surface Properties | Introduction of hydrophobicity due to fluorine |
Design of Optoelectronic and Electronic Polymer Components
Aniline-based polymers, such as polyaniline, are well-known for their conducting properties. The electronic characteristics of this compound, influenced by the combination of electron-donating and electron-withdrawing groups, make it a potential candidate for the design of novel optoelectronic and electronic polymer components. By incorporating this unit into conjugated polymer backbones, it may be possible to tune the bandgap, charge transport properties, and light-emitting characteristics of the materials. These tailored polymers could find applications in organic light-emitting diodes (OLEDs), organic photovoltaic (OPV) cells, and sensors.
Ligand Precursor in Catalysis
The strategic placement of bromo, fluoro, and N-methylamino functional groups on the aniline ring of this compound suggests its potential as a versatile precursor for the synthesis of specialized ligands for catalytic applications. The interplay of the electronic and steric effects of these substituents can be harnessed to fine-tune the properties of metal complexes, thereby influencing their catalytic activity, selectivity, and stability. While direct studies on this specific molecule are not extensively documented, its utility can be inferred from the well-established chemistry of related substituted anilines.
Development of Ligands for Homogeneous and Asymmetric Catalysis
In the realm of homogeneous catalysis, ligands play a pivotal role in modulating the behavior of the central metal atom. The N-methylamino group in this compound can serve as a primary coordination site. Furthermore, this amine functionality can be readily transformed into other common ligating groups such as phosphines, imines, or N-heterocyclic carbenes (NHCs), thereby expanding its coordination chemistry.
The bromo and fluoro substituents offer several advantages for ligand design:
Electronic Tuning: The electron-withdrawing nature of the fluorine atoms can significantly influence the electron density on the aniline ring and, consequently, on the coordinating atom of the resulting ligand. This electronic modulation can impact the catalytic cycle, for instance, by affecting the rates of oxidative addition and reductive elimination steps in cross-coupling reactions.
Steric Control: The bromine atom, with its considerable size, can introduce steric bulk around the metal center. This steric hindrance is crucial in asymmetric catalysis, where it can create a chiral environment that directs the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other.
Secondary Interactions: The fluorine atoms can participate in non-covalent interactions, such as hydrogen bonding or fluorine-metal interactions, which can help to stabilize transition states and influence the selectivity of the catalytic transformation.
The synthesis of chiral ligands from precursors like this compound could involve the introduction of a chiral moiety, either through resolution of a racemic mixture or by using a chiral auxiliary in the synthesis. These chiral ligands are instrumental in the development of catalysts for asymmetric hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions, which are of paramount importance in the pharmaceutical and fine chemical industries.
Table 1: Potential Ligand Types Derived from this compound and Their Applications in Homogeneous Catalysis
| Ligand Type | Potential Synthetic Transformation | Target Catalytic Application |
| Chiral Phosphine (B1218219) Ligands | Reaction with chlorophosphines | Asymmetric Hydrogenation |
| Schiff Base Ligands | Condensation with chiral aldehydes | Asymmetric Cyanosilylation |
| N-Heterocyclic Carbene (NHC) Precursors | Cyclization with appropriate reagents | Olefin Metathesis |
| Pincer Ligands | Multi-step synthesis to introduce coordinating arms | Dehydrogenation Reactions |
Support for Heterogeneous Catalytic Systems
Beyond its role in homogeneous catalysis, this compound can also be utilized in the development of heterogeneous catalysts. The bromo and amino functionalities provide convenient handles for grafting the molecule onto solid supports such as silica, alumina, or polymers. This immobilization of catalytically active species offers several advantages, including ease of separation of the catalyst from the reaction mixture, potential for catalyst recycling, and improved stability.
The process of heterogenization could involve:
Covalent Attachment: The primary amine or a derivative can be covalently bonded to a functionalized solid support. The bromine atom can also be used for attachment via cross-coupling reactions.
Coordination to a Supported Metal: The aniline derivative can first be coordinated to a metal complex, which is then physically entrapped or chemically bonded to the support.
Once immobilized, the resulting material can act as a heterogeneous catalyst. The porous nature of many solid supports allows for high surface area and accessibility of the active sites to the reactants. The fluorinated nature of the ligand precursor might also impart unique surface properties to the catalyst, such as hydrophobicity, which can be beneficial in certain reaction media.
Role in Sensor and Detection Technologies
The unique electronic and structural features of this compound make it an interesting candidate for the development of chemical sensors and detection technologies. The aniline moiety is a well-known electroactive and photoactive component that can be incorporated into various sensor platforms.
The presence of multiple fluorine atoms can enhance the molecule's photophysical properties, such as quantum yield and photostability, which are desirable for fluorescent sensors. The N-methylamino group can act as a recognition site for specific analytes through hydrogen bonding or other intermolecular interactions. Upon binding of an analyte, a change in the electronic environment of the molecule can lead to a detectable signal, such as a change in fluorescence intensity, a shift in absorption wavelength, or an alteration in its electrochemical properties.
The bromine atom provides a reactive site for further functionalization, allowing the molecule to be tailored for the detection of specific targets. For example, it can be used to attach the sensor molecule to a surface, such as an electrode or a nanoparticle, or to introduce other recognition elements.
Table 2: Potential Sensor Applications of this compound Derivatives
| Sensor Type | Detection Principle | Potential Analyte |
| Fluorescent Sensor | Analyte-induced fluorescence quenching or enhancement | Metal ions, anions |
| Colorimetric Sensor | Change in absorption spectrum upon analyte binding | pH, specific organic molecules |
| Electrochemical Sensor | Change in redox potential or current upon analyte interaction | Biomolecules, pollutants |
Future Research Directions and Emerging Paradigms for 2 Bromo 4,5 Difluoro N Methylaniline
Development of Novel Sustainable and Bio-inspired Synthetic Routes
Traditional synthetic routes to halogenated N-alkylanilines often rely on multi-step processes involving harsh reagents, significant energy input, and the generation of stoichiometric waste. Future research is poised to pivot towards more sustainable and bio-inspired methodologies that prioritize efficiency, safety, and environmental compatibility.
A primary area of investigation is the application of enzymatic catalysis. Halogenase enzymes, for instance, are known to perform highly regioselective halogenations on aromatic substrates under mild, aqueous conditions. rsc.orgfrontiersin.org Research could focus on identifying or engineering a flavin-dependent halogenase capable of selectively brominating 3,4-difluoro-N-methylaniline, thereby providing a green alternative to conventional brominating agents. rsc.orgnih.gov This bio-inspired approach would operate at ambient temperature and pressure, significantly reducing the carbon footprint of the synthesis. nih.gov
Further research could also explore integrated enzymatic cascades where methylation and halogenation steps are combined in a one-pot synthesis, minimizing intermediate purification steps and solvent usage.
| Methodology | Key Biocatalyst/Principle | Potential Advantages | Research Objective |
|---|---|---|---|
| Enzymatic Bromination | Flavin-dependent Halogenases (FDHs) | High regioselectivity, mild aqueous conditions, reduced waste. rsc.orgfrontiersin.org | Screening or engineering an FDH for specific activity on 3,4-difluoro-N-methylaniline. |
| One-Pot Synthesis | Multi-enzyme cascades | Improved process efficiency, reduced solvent use, minimized purification. | Developing a compatible enzyme system for sequential N-methylation and bromination. |
| Green Solvents | Use of bio-derived or supercritical fluids | Lower environmental impact, easier product recovery. | Assessing solubility and reactivity in sustainable media to replace traditional organic solvents. |
Exploration of Unconventional Reactivity Pathways under Mild Conditions
The reactivity of 2-bromo-4,5-difluoro-N-methylaniline is traditionally dominated by transformations of the amine group and palladium-catalyzed cross-coupling at the C-Br bond. Future research should explore unconventional activation modes under mild conditions, particularly through photoredox catalysis, to unlock novel synthetic pathways.
Visible-light photoredox catalysis offers a powerful tool for generating radical intermediates from aryl halides at room temperature. researchgate.net Research could investigate the single-electron reduction of the C-Br bond in this compound to generate an aryl radical. This reactive intermediate could then participate in a variety of C-C and C-heteroatom bond-forming reactions that are inaccessible through traditional methods. Similarly, photoinduced methods could be explored for the functionalization of the aniline (B41778) scaffold itself. acs.org
Another frontier is the selective activation of the C-N bond, a typically robust linkage. uantwerpen.be Advanced photocatalytic systems, potentially involving uranyl catalysts, have shown promise in activating the C-N bonds of anilines, which could enable direct conversion of the amino group to other functionalities under ambient conditions. oup.comresearchgate.net Exploring these pathways for this compound could lead to unprecedented molecular architectures.
Integration into Complex Supramolecular Architectures and Nanomaterials
The distinct electronic and steric properties imparted by the fluorine and bromine atoms make this compound an attractive candidate for incorporation into advanced materials. Future work should focus on its use as a functional building block in supramolecular assemblies and nanomaterials.
One promising area is the synthesis of fluorinated Metal-Organic Frameworks (F-MOFs). rsc.orgresearchgate.net The aniline nitrogen can act as a coordination site or be derivatized into a multitopic linker, while the fluorinated phenyl ring can tailor the pore environment of the resulting MOF, imparting hydrophobicity and specific guest-sorptive properties. acs.orgdigitellinc.com The bromine atom could serve as a site for post-synthetic modification within the MOF structure, allowing for the covalent anchoring of catalysts or other functional moieties.
Furthermore, this compound could be explored as a monomer for novel conductive polymers. The polymerization of aniline derivatives is a well-established field, and the incorporation of bromo- and difluoro-substituents is expected to modulate the electronic properties, conductivity, and stability of the resulting polymer. researchgate.netneliti.comacs.org Research into copolymerization with other monomers, like 3-bromoaniline, could yield nanocomposites with tunable electrochemical properties. researchgate.net
Advanced Machine Learning and Artificial Intelligence-Driven Molecular Design
The structural complexity of this compound presents a significant opportunity for the application of computational tools to guide its synthesis and application. Future research will increasingly rely on machine learning (ML) and artificial intelligence (AI) to accelerate discovery. researchgate.net
Beyond synthesis, AI can be employed in molecular design. Generative models can propose novel derivatives of this compound with tailored properties for specific applications, such as pharmaceutical activity or materials science. By learning from structure-activity relationships, these models can prioritize candidates for synthesis, significantly reducing the time and cost of experimental screening.
| AI/ML Application Area | Specific Tool/Technique | Potential Impact | Research Goal |
|---|---|---|---|
| Reaction Prediction | Sequence-to-sequence models; Graph Neural Networks (GNNs) | Accelerated synthesis planning; prediction of side products and yields. chemcopilot.com | To develop a reliable, selective, and high-yield synthesis protocol. |
| Retrosynthesis Planning | Transformer-based models; Hypergraph exploration | Automated design of synthetic routes from simple precursors. researchgate.netengineering.org.cn | To identify novel and more efficient synthetic pathways. |
| Molecular Design | Generative Adversarial Networks (GANs); Reinforcement Learning (RL) | De novo design of derivatives with optimized properties (e.g., binding affinity, electronic gap). chemcopilot.com | To discover new molecules for pharmaceutical or materials applications. |
| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) models | Rapid screening of virtual libraries for desired biological or physical properties. | To identify high-potential candidates prior to synthesis. |
Unexplored Applications in Niche Chemical Technologies
While serving as a synthetic intermediate, the unique combination of functional groups in this compound suggests potential for direct use in several niche technologies that remain largely unexplored.
In agrochemicals, the presence of a difluorinated ring is a common motif in potent herbicides and fungicides, as fluorine can enhance metabolic stability and binding affinity. chemimpex.comchemimpex.com Future research could focus on screening this compound and its simple derivatives for bioactivity, potentially leading to a new class of crop protection agents.
In materials science, halogenated anilines are precursors to hole-transporting materials used in organic light-emitting diodes (OLEDs) and perovskite solar cells. ossila.com The specific electronic properties conferred by the 4,5-difluoro substitution pattern could be advantageous for tuning the energy levels of organic semiconductors. Research into synthesizing triarylamine-based structures from this building block could yield novel materials for optoelectronic devices. ossila.com
Finally, in medicinal chemistry, the molecule could serve as a valuable fragment in drug discovery campaigns. The fluorinated aniline core is present in numerous pharmaceuticals, and the bromine atom provides a convenient handle for elaboration using modern cross-coupling chemistry to build molecular complexity. ossila.com
Q & A
Basic: What are the optimal synthetic routes for preparing 2-bromo-4,5-difluoro-N-methylaniline, and how can purity be maximized?
Methodological Answer:
The synthesis typically involves sequential halogenation and methylation. For bromo-fluoroaniline derivatives, regioselective bromination of fluorinated precursors is critical. For example, N-methylation of 2-bromo-4,5-difluoroaniline using methylating agents like iodomethane in the presence of a base (e.g., K₂CO₃) under inert conditions can yield the target compound . Purity optimization involves chromatographic purification (e.g., flash column chromatography) and recrystallization from solvents like ethanol. Storage at 0–6°C is recommended to prevent decomposition .
Basic: Which analytical techniques are most reliable for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns and N-methyl group integration.
- GC/HPLC : Used to assess purity (>95% thresholds are common in research-grade compounds) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic patterns for bromine .
- Melting Point Analysis : Sharp melting ranges (e.g., 38–41°C for analogous compounds) indicate purity .
Advanced: How can regioselectivity challenges in bromination/fluorination of N-methylaniline derivatives be addressed?
Methodological Answer:
Regioselectivity is influenced by directing groups and reaction conditions. For 4,5-difluoro substitution, bromination at the ortho position can be achieved using Br₂ in acetic acid, leveraging fluorine’s electron-withdrawing effects to direct electrophilic substitution. Alternatively, Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with pre-brominated intermediates may bypass selectivity issues . Kinetic vs. thermodynamic control should be evaluated via temperature-modulated experiments .
Advanced: What experimental designs are suitable for assessing mutagenicity of halogenated anilines like this compound?
Methodological Answer:
Adopt the bioluminescent Salmonella reverse mutation assay (Ames test), as validated for brominated nitroanilines . Key steps:
Use Salmonella strains (e.g., TA98, TA100) with histidine dependence.
Test compound at varying concentrations (0.1–100 µg/plate) with/without metabolic activation (S9 mix).
Mutagenicity is indicated by dose-dependent revertant colony formation. Include positive controls (e.g., sodium azide) and validate statistical significance via ANOVA .
Advanced: How does the stability of this compound under ambient and experimental conditions impact storage and handling?
Methodological Answer:
- Air Sensitivity : Store under nitrogen or argon to prevent oxidation. Decomposition may form nitro derivatives or polymeric byproducts .
- Light Sensitivity : Use amber vials to avoid photolytic debromination.
- Solubility : Insoluble in water; use DMSO or THF for biological assays. Pre-sonication enhances dissolution .
Advanced: How can contradictory data on synthetic yields or purity be resolved in halogenated aniline research?
Methodological Answer:
- Reproducibility Checks : Standardize reaction conditions (solvent, catalyst loading, temperature).
- Cross-Validation : Compare analytical results across techniques (e.g., GC vs. HPLC purity assays) .
- Byproduct Analysis : Use LC-MS to identify impurities (e.g., dehalogenated or dimerized products) .
- Collaborative Studies : Inter-laboratory validation, as done for mutagenicity assays, reduces method-specific biases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
